molecular formula C11H9N3 B12937243 5-Methyl-2-phenyl-1H-imidazole-1-carbonitrile CAS No. 83505-82-2

5-Methyl-2-phenyl-1H-imidazole-1-carbonitrile

Cat. No.: B12937243
CAS No.: 83505-82-2
M. Wt: 183.21 g/mol
InChI Key: RMTKZEOXXIOOBF-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-1H-imidazole-1-carbonitrile is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by a methyl group at position 5, a phenyl group at position 2, and a carbonitrile group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-1H-imidazole-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-phenyl-1H-imidazole-4-carbaldehyde with methylamine and potassium cyanide. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, advanced purification techniques like chromatography and crystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-1H-imidazole-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonitrile group can be replaced by other functional groups such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, alcohols, halides; reactions can be conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, often with the aid of catalysts.

Major Products Formed

    Oxidation: Imidazole derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced imidazole compounds with hydrogenated carbonitrile groups.

    Substitution: Imidazole derivatives with substituted functional groups replacing the carbonitrile group.

Scientific Research Applications

5-Methyl-2-phenyl-1H-imidazole-1-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways involving imidazole-containing compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl-1H-imidazole-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. Additionally, the compound’s structural features allow it to interact with cellular membranes, potentially affecting membrane permeability and signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1H-imidazole-4-carbonitrile: Lacks the methyl group at position 5, resulting in different chemical properties and reactivity.

    5-Methyl-1H-imidazole-4-carbonitrile: Lacks the phenyl group at position 2, leading to variations in its biological activity and applications.

    2-Phenyl-1H-imidazole-1-carbonitrile: Lacks the methyl group at position 5, affecting its overall stability and reactivity.

Uniqueness

5-Methyl-2-phenyl-1H-imidazole-1-carbonitrile stands out due to the presence of both the methyl and phenyl groups, which confer unique chemical and biological properties. These structural features enhance its potential as a versatile compound for various applications in research and industry.

Properties

CAS No.

83505-82-2

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

5-methyl-2-phenylimidazole-1-carbonitrile

InChI

InChI=1S/C11H9N3/c1-9-7-13-11(14(9)8-12)10-5-3-2-4-6-10/h2-7H,1H3

InChI Key

RMTKZEOXXIOOBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1C#N)C2=CC=CC=C2

Origin of Product

United States

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